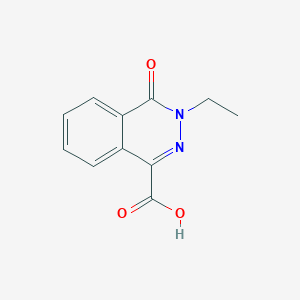

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

Description

The exact mass of the compound 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-4-oxophthalazine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3/c1-2-13-10(14)8-6-4-3-5-7(8)9(12-13)11(15)16/h3-6H,2H2,1H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEQVFZHBLPYNH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)C2=CC=CC=C2C(=N1)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80368413 |

Source

|

| Record name | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16015-48-8 |

Source

|

| Record name | 3-Ethyl-3,4-dihydro-4-oxo-1-phthalazinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16015-48-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80368413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a viable synthetic pathway for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. The synthesis is strategically divided into two principal stages: the formation of the core phthalazinone structure, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, followed by the selective N-alkylation to introduce the ethyl group at the 3-position. This document details the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, offering a robust framework for its laboratory-scale preparation.

Introduction: The Significance of Phthalazinone Scaffolds

Phthalazinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery and development. Their rigid, planar structure serves as a versatile scaffold for the design of molecules with a wide array of biological activities. These compounds have been reported to exhibit a broad spectrum of pharmacological properties, including but not limited to, anticancer, anti-inflammatory, and cardiovascular effects. The target molecule, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, incorporates key functionalities—a carboxylic acid and an N-substituted lactam—that make it an attractive candidate for further chemical modification and biological evaluation.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests a two-step approach. The disconnection of the ethyl group at the N-3 position points to 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a key intermediate. This precursor contains the core phthalazinone ring system with the desired carboxylic acid at the 1-position. This intermediate can then be subjected to an N-alkylation reaction to introduce the ethyl group.

The synthesis of the 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid core can be achieved through the cyclocondensation of a suitable phthalic acid derivative with a hydrazine source. This approach is a well-established method for the formation of the phthalazinone ring system.

Caption: Retrosynthetic analysis of the target compound.

Synthesis Pathway: A Two-Stage Approach

The synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is effectively carried out in two distinct stages:

Stage 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

The foundational step is the creation of the phthalazinone core. This is typically achieved through the reaction of a phthalic anhydride derivative bearing a carboxylic acid or a precursor group with hydrazine.[1]

Stage 2: N-Alkylation to Yield the Final Product

The second stage involves the selective alkylation of the nitrogen atom at the 3-position of the phthalazinone ring with an appropriate ethylating agent.

Caption: Overall synthesis pathway.

Experimental Protocols

Stage 1: Synthesis of 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid

The synthesis of the key intermediate, 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (CAS 3260-44-4), is a critical first step.[2][3] This compound serves as a versatile building block for a variety of phthalazinone derivatives.[2]

Principle:

This synthesis involves the cyclocondensation reaction between a phthalic acid derivative, such as phthalic anhydride, and a hydrazine source, typically hydrazine hydrate. The reaction proceeds through a nucleophilic attack of the hydrazine on the carbonyl carbons of the anhydride, followed by an intramolecular cyclization and dehydration to form the stable phthalazinone ring.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature. An exothermic reaction may be observed.

-

Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: After completion of the reaction, cool the mixture to room temperature. The product often precipitates out of the solution. The solid is collected by filtration, washed with cold ethanol, and then with diethyl ether.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to afford pure 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid as a crystalline solid.

Table 1: Reaction Parameters for Stage 1

| Parameter | Recommended Condition | Rationale |

| Starting Material | Phthalic Anhydride | Commercially available and highly reactive towards nucleophiles. |

| Reagent | Hydrazine Hydrate | A common and effective source of hydrazine for this type of condensation. |

| Solvent | Ethanol or Acetic Acid | Good solubility for reactants and facilitates the reaction at reflux temperatures. |

| Temperature | Reflux | Provides the necessary activation energy for the cyclodehydration step. |

| Reaction Time | 4-6 hours | Typically sufficient for the reaction to proceed to completion. |

Stage 2: Synthesis of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

The final step in the synthesis is the introduction of the ethyl group onto the nitrogen at the 3-position of the phthalazinone ring.

Principle:

This transformation is an N-alkylation reaction. The nitrogen atom of the phthalazinone ring acts as a nucleophile and attacks the electrophilic carbon of an ethylating agent, such as ethyl iodide or ethyl bromide. The reaction is typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.

Detailed Protocol:

-

Reaction Setup: To a solution of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid (1 equivalent) in a polar aprotic solvent like dimethylformamide (DMF) or acetone, add a suitable base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 equivalents).

-

Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes to an hour to ensure the formation of the corresponding anion. Then, add ethyl iodide (1.2 equivalents) dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then stirred at room temperature or gently heated (e.g., to 50-60 °C) for several hours until the starting material is consumed, as monitored by TLC.

-

Work-up and Isolation: Upon completion, the reaction mixture is poured into ice-water and acidified with a dilute acid (e.g., 1M HCl) to a pH of 3-4. The precipitated product is collected by filtration.

-

Purification: The crude 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is washed with water and then purified by recrystallization from an appropriate solvent, such as ethanol, to yield the final product.

Table 2: Reaction Parameters for Stage 2

| Parameter | Recommended Condition | Rationale |

| Starting Material | 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | The synthesized core structure ready for functionalization. |

| Reagent | Ethyl Iodide | A highly reactive and common ethylating agent. |

| Base | Potassium Carbonate (K₂CO₃) | A mild and effective base for deprotonating the phthalazinone nitrogen. |

| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that facilitates SN2 reactions. |

| Temperature | Room Temperature to 60 °C | Mild conditions are generally sufficient for this alkylation. |

| Reaction Time | 4-8 hours | Dependent on the reactivity of the substrate and the reaction temperature. |

Causality and Self-Validation in Experimental Design

The choice of reagents and conditions in this synthetic pathway is guided by established principles of organic chemistry to ensure a self-validating system.

-

Stage 1: The use of phthalic anhydride and hydrazine hydrate is a classic and high-yielding method for constructing the phthalazinone core, minimizing the formation of side products. The acidic or neutral conditions of the reaction favor the desired cyclization.

-

Stage 2: The selection of a polar aprotic solvent like DMF for the N-alkylation step is crucial as it solvates the cation of the base, leaving the anion more reactive, thus promoting the desired SN2 reaction. The use of a mild base like potassium carbonate helps to avoid potential side reactions that could occur with stronger bases, such as hydrolysis of the carboxylic acid group. Monitoring the reaction by TLC provides a reliable method to determine the reaction endpoint, preventing over-reaction or incomplete conversion.

Conclusion

This technical guide has outlined a robust and logical two-stage synthesis for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. By first constructing the core phthalazinone ring system and then introducing the ethyl group via N-alkylation, the target molecule can be obtained in a controlled and efficient manner. The detailed protocols and the rationale behind the experimental choices provide a solid foundation for researchers to successfully synthesize this and related phthalazinone derivatives for further investigation in various scientific disciplines.

References

-

ResolveMass Laboratories Inc. 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid | CAS 3260-44-4. Available from: [Link]

- Gouda, M. A., et al. (2019). An Overview of Different Synthetic Routes for the Synthesis of Phthalazine Derivatives. Journal of Heterocyclic Chemistry, 56(11), 2977-3003.

-

PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Available from: [Link]

Sources

A Guide to the Structural Elucidation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid and its Analogs

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Phthalazinones in Medicinal Chemistry

The phthalazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds with a wide array of therapeutic applications.[1] Derivatives of phthalazin-1(2H)-one are of particular interest due to their established pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and antihypertensive properties.[2] The biological efficacy of these molecules is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. A precise understanding of their crystal structure is therefore not merely an academic exercise but a critical component of rational drug design and development.[]

This guide provides a comprehensive technical overview of the methodologies employed in the crystal structure analysis of phthalazinone derivatives, with a specific focus on 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. While a published crystal structure for this exact molecule is not available, we will navigate the complete analytical workflow. This will be achieved by referencing the established synthesis of related compounds and drawing upon the detailed crystallographic analysis of a closely related analog, 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate, to illustrate the principles and techniques involved.[4]

Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis

The journey to elucidating a crystal structure begins with the synthesis of the target compound and the growth of high-quality single crystals. The quality of the crystal is paramount, as it directly impacts the resolution and accuracy of the final structure.[5]

Synthetic Strategy: Building the Phthalazinone Core

The synthesis of 3-substituted-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acids typically follows a multi-step pathway. A common and effective approach involves the cyclization of a hydrazine derivative with a phthalic anhydride derivative.[2]

Conceptual Synthetic Pathway:

Figure 1: A generalized synthetic workflow for the target molecule.

A plausible synthetic route would involve the reaction of a suitably substituted phthalic anhydride with ethylhydrazine to form the core phthalazinone ring. Subsequent functionalization at the 1-position would yield the desired carboxylic acid. The specific reaction conditions, such as solvent, temperature, and catalysts, are critical for optimizing the yield and purity of the final product.[6]

Experimental Protocol: Single Crystal Growth

Obtaining crystals suitable for X-ray diffraction is often the most challenging step in the process.[5] The ideal crystal should be a single, well-ordered lattice, free from significant defects.[7]

Step-by-Step Protocol for Crystal Growth:

-

Purification of the Compound: The starting material must be of the highest possible purity. Techniques such as column chromatography or recrystallization are employed to remove any impurities that could inhibit crystal growth.

-

Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound when heated but allow for slow precipitation of the solid as it cools. A systematic screening of various solvents with different polarities is often necessary.

-

Slow Evaporation Method:

-

Dissolve the purified compound in a suitable solvent or solvent mixture to create a nearly saturated solution.

-

Transfer the solution to a clean vial, covered with a cap that has small perforations to allow for slow evaporation of the solvent.

-

Place the vial in a vibration-free environment and allow the solvent to evaporate over several days to weeks.

-

-

Slow Cooling Method:

-

Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

-

Slowly cool the solution to room temperature, and then potentially to a lower temperature (e.g., 4°C). The gradual decrease in temperature reduces the solubility of the compound, promoting the formation of well-ordered crystals.

-

-

Vapor Diffusion Method:

-

This technique involves dissolving the compound in a solvent in which it is highly soluble (the "drop").

-

This drop is then placed in a sealed container with a larger reservoir of a solvent in which the compound is poorly soluble (the "precipitant").

-

Over time, the precipitant vapor slowly diffuses into the drop, reducing the solubility of the compound and inducing crystallization.

-

Part 2: Single-Crystal X-ray Diffraction: Visualizing the Molecular Architecture

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[7] The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern.[8]

Workflow for Single-Crystal X-ray Diffraction Analysis:

Figure 2: The sequential process of crystal structure determination using SC-XRD.

Experimental Protocol: Data Collection and Processing

-

Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head. For small organic molecules, this is often done using a cryoloop and flash-cooling the crystal in a stream of liquid nitrogen to minimize radiation damage.[2]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A monochromatic X-ray beam is directed at the crystal, which is rotated to collect a series of diffraction images at different orientations.

-

Data Reduction: The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the individual reflections.

Case Study: Crystallographic Data for 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate

To provide a concrete example of the type of data obtained from an SC-XRD experiment, the crystallographic parameters for the closely related 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate are presented below.[4]

| Parameter | Value |

| Chemical Formula | C₂₁H₂₂N₂O₃ |

| Formula Weight | 350.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.7974 (2) |

| b (Å) | 18.7622 (4) |

| c (Å) | 11.7405 (3) |

| β (°) | 92.634 (2) |

| Volume (ų) | 1935.82 (8) |

| Z | 4 |

Table 1: Crystallographic data for 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate.[4]

Structure Solution and Refinement

The "phase problem" is a central challenge in crystallography, where the measured diffraction intensities provide the amplitudes of the structure factors, but not their phases. This is overcome using computational methods such as direct methods or Patterson functions to generate an initial model of the crystal structure. This initial model is then refined against the experimental data to improve its accuracy, resulting in a final, detailed three-dimensional model of the molecule's atomic positions.

Part 3: Advanced Structural Analysis: Deeper Insights into Molecular Interactions

Beyond the basic determination of atomic coordinates, a comprehensive crystal structure analysis involves a deeper investigation of the molecule's conformation, intermolecular interactions, and the forces that govern the crystal packing.

Hirshfeld Surface Analysis: Mapping Intermolecular Contacts

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal.[9] It provides a graphical representation of the regions of close contact between neighboring molecules, offering insights into the nature and strength of interactions such as hydrogen bonds and van der Waals forces.[1][5]

Conceptual Workflow for Hirshfeld Surface Analysis:

Figure 3: The process of analyzing intermolecular interactions using Hirshfeld surfaces.

By analyzing the Hirshfeld surface and the associated 2D fingerprint plots, researchers can identify the key intermolecular interactions that stabilize the crystal lattice. For a molecule like 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, one would expect to observe significant hydrogen bonding involving the carboxylic acid group and the keto and amine functionalities of the phthalazinone core.

Quantum Chemical Calculations: A Theoretical Approach to Structural Validation

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a theoretical framework for understanding the electronic structure and geometry of molecules.[10] These computational methods can be used to:

-

Optimize the molecular geometry: The calculated lowest-energy conformation can be compared with the experimentally determined crystal structure to assess the effects of crystal packing on the molecular geometry.

-

Calculate spectroscopic properties: Theoretical predictions of NMR and IR spectra can be compared with experimental data to confirm the identity and structure of the synthesized compound.

-

Analyze intermolecular interaction energies: The strength of various intermolecular interactions observed in the crystal structure can be calculated, providing a quantitative measure of their contribution to the overall stability of the crystal lattice.[11]

Conclusion: An Integrated Approach to Structural Elucidation

The comprehensive analysis of a crystal structure, as outlined in this guide, is a multi-faceted process that integrates experimental techniques with advanced computational methods. For a molecule of interest in drug development, such as 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, this detailed structural information is invaluable. It provides a fundamental understanding of the molecule's properties and its potential interactions with biological targets, thereby guiding the design of more potent and selective therapeutic agents. The synergy between synthesis, crystallography, and computational chemistry is essential for advancing the field of medicinal chemistry.

References

- Galal, A. E., et al. (2023). Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. [Please note: A full citation would require the journal name and volume/page numbers, which were not available in the provided search results.]

- Hou, Y., et al. (2007). 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate. Acta Crystallographica Section E: Structure Reports Online, E64, o8.

- Abdelmajeed, A. (2015). Recent Developments in Chemistry of Phthalazines. Chemical Science Journal, 6(3).

-

PubChem. (n.d.). 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid. Retrieved from [Link]

-

CrystalExplorer. (n.d.). The Hirshfeld Surface. Retrieved from [Link]

-

Wikipedia. (n.d.). Quantum chemistry. Retrieved from [Link]

-

Oreate AI. (2026). Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. Retrieved from [Link]

-

ResearchGate. (2019). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. Retrieved from [Link]

-

MDPI. (n.d.). Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. Retrieved from [Link]

-

PubMed Central. (2019). Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. Retrieved from [Link]

-

MDPI. (2022). Synthesis, Crystal Structure, Hirshfeld Surface Analysis, Energy Framework Calculations, and Halogen Bonding Investigation of Benzene-1,3,5-triyltris((4-chlorophenyl)methanone). Retrieved from [Link]

-

MDPI. (2021). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Retrieved from [Link]

- Khan, I. A., & Zaib, S. (2020). Synthetic and medicinal chemistry of phthalazines: Recent developments, opportunities and challenges. Bioorganic Chemistry, 104, 104425.

-

ChemWhat. (n.d.). 3-ETHYL-4-OXO-3,4-DIHYDRO-PHTHALAZINE-1-CARBOXYLIC ACID CAS#: 16015-48-8. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.). Using Computational Quantum Chemistry as a Tool to Understand the Structure of Molecular Crystals and the Nature of their Intermolecular Interactions. In [Book Title not fully available in search results].

-

ResearchGate. (2023). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Retrieved from [Link]

-

ResearchGate. (2023). Role of Pharmacological Active Phthalazine Scaffolds in Medicinal Chemistry: A Mini-Review. Retrieved from [Link]

-

Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]

- ACS Publications. (2020). Quantum Definition of Molecular Structure. Journal of the American Chemical Society, 142(42), 18073–18081.

-

University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved from [Link]

-

Rowan Documentation. (n.d.). Quantum Chemistry. Retrieved from [Link]

- ACS Publications. (2026). Quantum Machine Learning Is Emerging as a Practical Tool for Drug Discovery. [Please note: A full citation would require the journal name and volume/page numbers, which were not available in the provided search results.]

- MDPI. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules, 25(18), 4235.

- National Center for Biotechnology Information. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. [Please note: A full citation would require the journal name and volume/page numbers, which were not available in the provided search results.]

-

Creative BioMart. (n.d.). X-ray Crystallography. Retrieved from [Link]

Sources

- 1. Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. longdom.org [longdom.org]

- 4. 3-tert-Butyl-4-oxo-3,4-dihydrophthalazin-1-yl 3,5-dimethylbenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]

- 9. mdpi.com [mdpi.com]

- 10. Quantum chemistry - Wikipedia [en.wikipedia.org]

- 11. books.rsc.org [books.rsc.org]

Spectroscopic Characterization of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid: A Predictive and Interpretive Guide

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel heterocyclic compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. In the absence of published experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), alongside comparative data from structurally related analogs, to present a comprehensive and predictive spectroscopic profile. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural elucidation of this class of molecules.

Introduction and Molecular Overview

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (CAS: 16015-48-8, Molecular Formula: C₁₁H₁₀N₂O₃, Molecular Weight: 218.21 g/mol ) belongs to the phthalazinone class of compounds, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological activities.[1] Accurate structural confirmation is the bedrock of any chemical research and development program. Spectroscopic techniques provide a non-destructive and highly informative means to achieve this. This guide will detail the predicted spectroscopic signatures of the title compound, offering a robust framework for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections predict the ¹H and ¹³C NMR spectra of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, with a detailed interpretation of the expected chemical shifts, multiplicities, and integration values.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to reveal five distinct signals corresponding to the different proton environments in the molecule. The predicted data is summarized in the table below.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 - 14.0 | Singlet, broad | 1H | Carboxylic acid (-COOH) | The acidic proton of a carboxylic acid is typically highly deshielded and appears as a broad singlet at a very downfield chemical shift. |

| ~8.3 - 8.5 | Doublet of doublets | 1H | Aromatic (H-5) | This proton is ortho to the carbonyl group and is expected to be the most deshielded of the aromatic protons. |

| ~7.8 - 8.0 | Multiplet | 2H | Aromatic (H-6, H-7) | These protons are in the middle of the aromatic system and are expected to have overlapping signals. |

| ~7.6 - 7.7 | Doublet of doublets | 1H | Aromatic (H-8) | This proton is furthest from the electron-withdrawing groups and is expected to be the most upfield of the aromatic protons. |

| ~4.2 - 4.4 | Quartet | 2H | Methylene (-CH₂) | The methylene protons are adjacent to a methyl group and are deshielded by the neighboring nitrogen atom. |

| ~1.3 - 1.5 | Triplet | 3H | Methyl (-CH₃) | The methyl protons are adjacent to a methylene group, resulting in a triplet signal. |

Experimental Protocol for ¹H NMR Acquisition:

A standard ¹H NMR spectrum would be acquired on a 400 MHz or higher field spectrometer. A sample concentration of 5-10 mg in 0.6 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃ would be appropriate. The use of DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton. The spectral width would be set from 0 to 15 ppm, and a sufficient number of scans (typically 16 or 32) would be averaged to obtain a good signal-to-noise ratio.

DOT Diagram of Predicted ¹H NMR Assignments:

Caption: Predicted ¹H NMR assignments for the title compound.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum is expected to show 11 distinct signals, corresponding to each unique carbon atom in the molecule. The predicted chemical shifts are tabulated below.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 - 168 | Carboxylic acid (-COOH) | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~160 - 163 | Amide carbonyl (C-4) | The amide carbonyl carbon is also significantly deshielded. |

| ~145 - 148 | Aromatic (C-4a) | This quaternary carbon is adjacent to the carbonyl group and a nitrogen atom. |

| ~138 - 141 | Aromatic (C-1) | This quaternary carbon is attached to the carboxylic acid and a nitrogen atom. |

| ~133 - 136 | Aromatic (C-6) | Aromatic CH carbon. |

| ~128 - 131 | Aromatic (C-7) | Aromatic CH carbon. |

| ~125 - 128 | Aromatic (C-8a) | This quaternary carbon is part of the fused ring system. |

| ~123 - 126 | Aromatic (C-5) | Aromatic CH carbon. |

| ~120 - 123 | Aromatic (C-8) | Aromatic CH carbon. |

| ~40 - 43 | Methylene (-CH₂) | The methylene carbon is attached to a nitrogen atom. |

| ~13 - 16 | Methyl (-CH₃) | The methyl carbon is at a typical upfield chemical shift. |

Experimental Protocol for ¹³C NMR Acquisition:

A standard ¹³C NMR spectrum would be acquired on the same spectrometer as the ¹H NMR. Due to the lower natural abundance of ¹³C, a more concentrated sample (20-50 mg) and a greater number of scans (typically 1024 or more) would be required. A proton-decoupled experiment would be performed to simplify the spectrum to single lines for each carbon. The spectral width would be set from 0 to 200 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The predicted IR absorption bands for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic acid) | The O-H stretch of a carboxylic acid appears as a very broad band due to hydrogen bonding.[2][3] |

| ~3050 | Medium | C-H stretch (Aromatic) | Characteristic C-H stretching vibrations for aromatic rings. |

| ~2980, ~2870 | Medium | C-H stretch (Aliphatic) | Asymmetric and symmetric stretching vibrations of the ethyl group. |

| ~1720 - 1700 | Strong, Sharp | C=O stretch (Carboxylic acid) | The carbonyl stretch of the carboxylic acid is expected to be a strong, sharp band.[4] |

| ~1680 - 1660 | Strong, Sharp | C=O stretch (Amide) | The amide carbonyl stretch is also a strong and characteristic absorption. |

| ~1600, ~1470 | Medium | C=C stretch (Aromatic) | Skeletal vibrations of the aromatic ring. |

| ~1300 - 1200 | Strong | C-O stretch (Carboxylic acid) | The C-O single bond stretch of the carboxylic acid is typically strong.[4] |

| ~950 - 900 | Broad, Medium | O-H bend (Carboxylic acid) | Out-of-plane bending of the carboxylic acid O-H group. |

Experimental Protocol for IR Acquisition:

The IR spectrum would typically be acquired using a Fourier Transform Infrared (FTIR) spectrometer. For a solid sample, the spectrum could be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet could be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. The spectrum would be recorded over the range of 4000 to 400 cm⁻¹.

DOT Diagram of Key IR Absorptions:

Sources

The Therapeutic Potential of Phthalazine Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

Introduction: The Phthalazine Scaffold - A Privileged Structure in Medicinal Chemistry

The phthalazine core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility in engaging with a diverse array of biological targets. This inherent promiscuity, coupled with synthetic tractability, has positioned phthalazine derivatives, particularly those bearing a carboxylic acid moiety or its bioisosteres, at the forefront of drug discovery efforts. This technical guide provides an in-depth exploration of the significant biological activities associated with phthalazine carboxylic acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate the therapeutic landscape of this promising class of compounds. We will delve into the mechanistic underpinnings of their anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties, supported by experimental evidence and detailed protocols to facilitate further investigation.

Anticancer Activity: A Multi-pronged Assault on Malignancy

Phthalazine carboxylic acid derivatives have demonstrated significant potential in oncology, primarily through the inhibition of key signaling pathways that drive tumor growth, proliferation, and survival. Two prominent mechanisms of action have been extensively investigated: the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) Polymerase (PARP).

VEGFR-2 Inhibition: Choking Off the Tumor's Blood Supply

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFR-2 is a key receptor tyrosine kinase that, upon binding with its ligand VEGF, initiates a signaling cascade that promotes endothelial cell proliferation, migration, and survival. Phthalazine derivatives have been designed to competitively bind to the ATP-binding site of the VEGFR-2 kinase domain, thereby blocking its autophosphorylation and downstream signaling.[1] This inhibition of VEGFR-2 leads to a reduction in tumor vascularization, effectively starving the tumor of essential nutrients and oxygen.

Mechanism of Action: VEGFR-2 Signaling Pathway

The binding of VEGF to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This creates docking sites for various signaling proteins, including phospholipase Cγ (PLCγ) and the Ras/Raf/MEK/ERK pathway, ultimately leading to cell proliferation and migration. Phthalazine derivatives, by occupying the ATP-binding pocket, prevent this initial phosphorylation event, thus abrogating the entire downstream cascade.

Quantitative Data: Anticancer Activity of Phthalazine Derivatives

| Compound ID | Target | Cell Line | IC50 (µM) | Reference |

| Compound 12b | VEGFR-2 | HCT-116 | 0.32 | [2] |

| Compound 9c | VEGFR-2 | HCT-116 | 1.58 | [2] |

| Compound 13c | VEGFR-2 | HCT-116 | 0.64 | [2] |

| Compound 2g | VEGFR-2 | MCF-7 | 0.15 | [3] |

| Compound 4a | VEGFR-2 | HepG2 | 0.09 | [3] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.

Materials:

-

Phthalazine derivative compounds

-

Cancer cell lines (e.g., HCT-116, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the phthalazine derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.[5]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[5]

-

Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[5]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

PARP Inhibition: Inducing Synthetic Lethality in Cancer Cells

Poly (ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair, particularly in the base excision repair (BER) pathway.[6] In cancer cells with mutations in the BRCA1 or BRCA2 genes, which are crucial for the homologous recombination (HR) pathway of DNA double-strand break repair, the inhibition of PARP leads to a phenomenon known as "synthetic lethality."[7] When PARP is inhibited, single-strand breaks are not repaired and accumulate, leading to double-strand breaks during DNA replication.[7] In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in genomic instability and cell death.[7]

Mechanism of Action: PARP Inhibition and Synthetic Lethality

Phthalazinone-based PARP inhibitors, such as Olaparib, act as competitive inhibitors at the NAD+ binding site of the PARP enzyme.[8] This prevents the synthesis of poly(ADP-ribose) chains, which are necessary for the recruitment of DNA repair proteins to the site of damage.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Phthalazine derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens.[9][10] While the exact mechanisms are still under investigation for many derivatives, it is believed that their planar structure allows for intercalation into DNA or inhibition of essential enzymes, such as DNA gyrase or topoisomerase.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[11][12]

Materials:

-

Phthalazine derivative compounds

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of the phthalazine derivative and make serial two-fold dilutions in the broth medium in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration in the broth.

-

Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubation: Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.[11]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Phthalazine derivatives have been shown to possess anti-inflammatory properties, with some compounds acting as selective inhibitors of cyclooxygenase-2 (COX-2).[13] COX-2 is an enzyme that is induced during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[14] By selectively inhibiting COX-2 over COX-1 (which is constitutively expressed and has a protective role in the gastrointestinal tract), these derivatives can potentially offer a safer anti-inflammatory therapy with reduced gastrointestinal side effects.[13]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

The carrageenan-induced paw edema model is a classic and reliable in vivo assay for evaluating the anti-inflammatory activity of new compounds.[14][15]

Materials:

-

Phthalazine derivative compounds

-

Rodents (rats or mice)

-

Carrageenan solution (1% in saline)

-

Plethysmometer or calipers

Procedure:

-

Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Administer the phthalazine derivative or a reference anti-inflammatory drug (e.g., indomethacin) to the animals via an appropriate route (e.g., oral gavage).

-

Induction of Inflammation: After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal.[16]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer or paw thickness with calipers at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.[16]

-

Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group (animals that received only the vehicle and carrageenan).

Anticonvulsant Activity: Targeting Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures. Some phthalazine derivatives have exhibited anticonvulsant activity, potentially through their interaction with GABA-A receptors.[17] The GABA-A receptor is the major inhibitory neurotransmitter receptor in the central nervous system.[18] Positive allosteric modulators of the GABA-A receptor enhance the inhibitory effects of GABA, leading to a decrease in neuronal excitability and a reduction in seizure susceptibility.[18]

Experimental Protocol: Pentylenetetrazole (PTZ)-Induced Seizure Model

The pentylenetetrazole (PTZ) model is a widely used chemoconvulsant model to screen for potential anticonvulsant drugs.[19] PTZ is a GABA-A receptor antagonist that induces clonic and tonic-clonic seizures.[20]

Materials:

-

Phthalazine derivative compounds

-

Rodents (mice or rats)

-

Pentylenetetrazole (PTZ) solution

-

Observation cage

Procedure:

-

Compound Administration: Administer the phthalazine derivative or a reference anticonvulsant drug (e.g., diazepam) to the animals.

-

PTZ Injection: After a predetermined time, inject a convulsive dose of PTZ (e.g., 85 mg/kg, intraperitoneally) to the animals.[19]

-

Seizure Observation: Immediately place the animals in individual observation cages and monitor them for the onset and severity of seizures for a specific period (e.g., 30 minutes). Seizure severity can be scored using a standardized scale (e.g., Racine scale).

-

Data Analysis: Record the latency to the first seizure, the duration of seizures, and the percentage of animals protected from seizures in each group.

Conclusion and Future Directions

Phthalazine carboxylic acid derivatives represent a highly versatile and promising class of compounds with a broad spectrum of biological activities. Their ability to interact with key targets in cancer, infectious diseases, inflammation, and neurological disorders underscores their therapeutic potential. The synthetic accessibility of the phthalazine scaffold allows for extensive structure-activity relationship (SAR) studies, enabling the optimization of potency, selectivity, and pharmacokinetic properties. Future research in this area should focus on elucidating the precise molecular mechanisms of action for various derivatives, exploring novel therapeutic targets, and advancing the most promising candidates through preclinical and clinical development. This in-depth technical guide serves as a foundational resource to stimulate and guide these future endeavors, ultimately aiming to translate the therapeutic potential of phthalazine carboxylic acid derivatives into novel medicines for the benefit of patients.

References

- Al-Ghorbani, M., et al. (2024). Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. RSC Advances, 14(20), 14049-14065.

- El-Sayed, M. A., et al. (2024). Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2339359.

- Menear, K. A., et al. (2008). Phthalazinones. Part 1: The design and synthesis of a novel series of potent inhibitors of poly(ADP-ribose)polymerase. Journal of Medicinal Chemistry, 51(20), 6581-6591.

- Ghasemi, F., et al. (2019). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmaceutical Sciences, 81(4), 681-689.

- Bala, S., et al. (2000). Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative. Indian Journal of Experimental Biology, 38(4), 393-395.

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- Hassan, G. S., et al. (2016). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 12(2), 163-174.

- Khalil, K. D., et al. (2020). Antibacterial activity of some phthalazine and phthalazinone derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 825-836.

- Dhir, A. (2018). Pentylenetetrazole (PTZ) Kindling Model of Epilepsy. Current Protocols in Pharmacology, 81(1), e41.

- Roma, G., et al. (2009). Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. European Journal of Medicinal Chemistry, 44(11), 4585-4598.

- World Organisation for Animal Health. (2019). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.

- El-Adl, K., et al. (2019). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. Medicinal Chemistry Research, 28(1), 127-142.

-

Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. Retrieved from [Link]

- Cortesi, L., et al. (2021). PARP inhibitors for the treatment of breast cancer. Current Opinion in Obstetrics and Gynecology, 33(1), 57-64.

- National Cancer Institute. (2013).

-

Melior Discovery. (n.d.). Pentylenetetrazol Induced Seizure (PTZ) Model. Retrieved from [Link]

- Regents of the University of California. (2023). Phthalazine derivatives as inhibitors of parp1, parp2 and/or tubulin useful for the treatment of cancer.

- El-Adl, K., et al. (2018). Phthalazine-1,4-dione derivatives as non-competitive AMPA receptor antagonists: design, synthesis, anticonvulsant evaluation, ADMET profile and molecular docking. Medicinal chemistry research, 27(11), 2446-2460.

- ATCC. (n.d.).

- El-Damasy, D. A., et al. (2023). Phthalazine Derivatives as VEGFR-2 Inhibitors: Docking, ADMET, Synthesis, Design, Anticancer Evaluations, and Apoptosis Inducers. ChemMedChem, 18(1), e202200488.

- Abd El-All, A. S., et al. (2022). Synthesis, characterization, analgesic and anti-inflammation activity of new phthalazines and their Cu(II) and Zn(II) complexes. Journal of the Iranian Chemical Society, 19(1), 239-253.

- Wińska, K., Mączka, W., & Grabarczyk, M. (2021). Methods for Determination of Antimicrobial Activity of Essential Oils In Vitro—A Review. Molecules, 26(23), 7332.

-

Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]

- El-Hashash, M. A., et al. (2021). Phthalazines and phthalazine hybrids as antimicrobial agents: Synthesis and biological evaluation. Journal of Molecular Structure, 1225, 129267.

- Li, R., et al. (2014). The Anticonvulsant Effects of SR 57227 on Pentylenetetrazole-Induced Seizure in Mice. PLoS ONE, 9(4), e94922.

- Pieters, R., & van den Bemd, G. J. (2001). Cytotoxicity MTT Assay Protocols and Methods. Methods in Molecular Biology, 164, 15-19.

- Wang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2845.

- de-Souza-Silva, C. M., et al. (2019). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. Journal of Visualized Experiments, (149), e57127.

- Zhao, M., et al. (2023).

- Abdel-Aziem, A., et al. (2021). Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1645-1660.

- El-Gaby, M. S., et al. (2015). Synthesis and Antibacterial Activity of New Phthalazine Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 35(1), 78-83.

- Kumar, V., & Prakash, O. (2013). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 2(5), 41-44.

- Habib, E. E., et al. (2015). Structure-based design of phthalimide derivatives as potential cyclooxygenase-2 (COX-2) inhibitors: anti-inflammatory and analgesic activities. European Journal of Medicinal Chemistry, 92, 144-155.

- Waites, K. B., et al. (2011). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline.

- Benchchem. (n.d.). Application Notes and Protocols for Assessing Anticancer Agent 30 Cytotoxicity using MTT Assay.

- Sari, D. K., et al. (2023). Carrageenan-Induced Acute Inflammation on Back-Skin of Mice: Histopathological Features, Number of Inflammatory. World's Veterinary Journal, 13(4), 629-636.

- El-Helby, A. G. A., et al. (2017). Design, Synthesis, Molecular Docking, and Anticancer Activity of Phthalazine Derivatives as VEGFR-2 Inhibitors. Archiv der Pharmazie, 350(12), 1700240.

- Hassan, G. S., et al. (2016). Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents. Medicinal Chemistry, 12(2), 163-174.

- Ibrahim, T. S., et al. (2019). Synthesis, Modeling and Anticonvulsant Activity of Some Phthalazinone Derivatives. Medicinal Chemistry, 15(6), 657-669.

- Chen, J., et al. (2021).

- Goldschen-Ohm, M. P. (2022). Established and emerging GABAA receptor pharmacotherapy for epilepsy. Frontiers in Molecular Neuroscience, 15, 989716.

- El-Gohary, N. S., & Shaaban, M. R. (2024). Prediction of New Phthalazine-1,4-Dione Derivatives with an Antibacterial Activity using Quantitative Structure Activity Relationship (2-D-QSAR). Letters in Applied NanoBioScience, 13(1), 12.

- Wang, L., et al. (2018). Design, Synthesis and Activity Evaluation of New Phthalazinone PARP Inhibitors. Molecules, 23(11), 2845.

Sources

- 1. Design and synthesis of phthalazine-based compounds as potent anticancer agents with potential antiangiogenic activity via VEGFR-2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploration of the VEGFR-2 inhibition activity of phthalazine derivatives: design, synthesis, cytotoxicity, ADMET, molecular docking and dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 5. atcc.org [atcc.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the radiochemistry of PARP inhibitors: a new era in therapy and imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. nanobioletters.com [nanobioletters.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Novel 4- Aryl-2(1H)-phthalazinone Derivatives as Cyclooxygenase-2 Inhibitors: Synthesis, Molecular Modeling Study and Evaluation as Promising Anti-inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]

- 16. inotiv.com [inotiv.com]

- 17. article.sapub.org [article.sapub.org]

- 18. Frontiers | Established and emerging GABAA receptor pharmacotherapy for epilepsy [frontiersin.org]

- 19. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 20. meliordiscovery.com [meliordiscovery.com]

An In-depth Technical Guide to the Putative Mechanism of Action of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The phthalazinone scaffold is a privileged heterocyclic motif that constitutes the core of numerous biologically active compounds with a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1] This technical guide provides a comprehensive analysis of the putative mechanism of action of a specific analogue, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. Drawing upon existing research on structurally related phthalazinone derivatives, this document will explore potential molecular targets, downstream signaling pathways, and cellular effects. Furthermore, we will present detailed, field-proven experimental protocols to enable researchers to rigorously test the hypothesized mechanisms. This guide is intended to serve as a foundational resource for scientists engaged in the research and development of novel therapeutics based on the phthalazinone framework.

Introduction: The Therapeutic Potential of the Phthalazinone Core

The phthalazinone core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[2] Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, ranging from oncology to neurodegenerative diseases.[3] Commercially available drugs such as Azelastine (antihistamine) and Hydralazine (antihypertensive) feature the related phthalazine core, highlighting the clinical relevance of this chemical class.[1]

The specific compound, 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, belongs to a subset of phthalazinones that have shown promise in preclinical studies. While direct research on this ethyl-substituted analogue is limited, extensive data on related derivatives, particularly those with methyl and phenyl substitutions, provide a strong basis for predicting its mechanism of action. It is plausible that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid functions as an inhibitor of key cellular signaling pathways implicated in disease pathogenesis.

Postulated Mechanism of Action: A Multi-Targeted Approach

Based on the established activities of analogous compounds, we hypothesize that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid exerts its biological effects through the modulation of multiple molecular targets. The primary mechanisms are likely to involve the inhibition of specific protein kinases and enzymes that are critical for cell growth, survival, and inflammation.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several phthalazinone derivatives have been identified as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial mediators of cellular signaling and are often dysregulated in cancer.

-

c-Met Kinase: Derivatives of 4-oxo-3,4-dihydrophthalazine-1-carboxylic acid have demonstrated antitumor properties through the inhibition of c-Met kinase, a key driver of tumor growth and metastasis.[2]

-

VEGFR2: Phthalazinone-based compounds have shown significant inhibitory effects against Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a central regulator of angiogenesis.[4] Inhibition of VEGFR2 can disrupt the formation of new blood vessels that supply tumors with essential nutrients.

The ethyl group at the 3-position and the carboxylic acid at the 1-position of the title compound may confer a specific binding affinity for the ATP-binding pocket of these kinases, leading to the disruption of downstream signaling cascades.

Caption: Putative inhibition of Receptor Tyrosine Kinase (RTK) signaling by 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid.

Modulation of Other Key Enzymes

Beyond RTKs, the phthalazinone scaffold has been associated with the inhibition of other enzymes implicated in various pathologies:

-

Aldose Reductase: Zopolrestat, a phthalazinone derivative, is an inhibitor of aldose reductase and has been investigated for the prevention of diabetic complications.[4]

-

P-glycoprotein (P-gp): Certain phthalazinone derivatives have been designed as inhibitors of P-glycoprotein, a transmembrane efflux pump that contributes to multidrug resistance in cancer.[5]

Induction of Apoptosis

A logical consequence of inhibiting critical survival pathways is the induction of programmed cell death, or apoptosis. Studies on related phthalazinone compounds have demonstrated their ability to induce apoptosis in cancer cell lines, a hallmark of effective anticancer agents.[4]

Experimental Validation: Protocols and Methodologies

To substantiate the hypothesized mechanisms of action for 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, a series of well-defined experiments are necessary. The following protocols provide a robust framework for investigating its biological activity.

Kinase Inhibition Assays

Objective: To determine the inhibitory activity of the compound against a panel of protein kinases, including c-Met and VEGFR2.

Methodology: In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay)

-

Reagents and Materials:

-

Recombinant human kinases (c-Met, VEGFR2)

-

Substrate peptides specific for each kinase

-

ATP

-

Kinase buffer

-

3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega)

-

White, opaque 96-well or 384-well plates

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

-

In a multi-well plate, add the kinase, substrate, and ATP in kinase buffer.

-

Add the test compound or DMSO (vehicle control) to the wells.

-

Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-based reaction that produces light. Incubate for 30 minutes.

-

Measure the luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

-

Data Presentation:

| Kinase Target | IC50 (µM) of Test Compound |

| c-Met | Experimental Value |

| VEGFR2 | Experimental Value |

| Kinase X | Experimental Value |

Cellular Proliferation and Viability Assays

Objective: To assess the effect of the compound on the growth and viability of cancer cell lines.

Methodology: MTT or CellTiter-Glo® Luminescent Cell Viability Assay

-

Cell Culture:

-

Culture relevant cancer cell lines (e.g., HCT-116 for colorectal cancer, MDA-MB-231 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics.[6]

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound or DMSO (vehicle control) for 48-72 hours.

-

For the MTT assay, add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance at 570 nm.

-

For the CellTiter-Glo® assay, add the CellTiter-Glo® reagent directly to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present.

-

Measure the signal and calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value.

-

Caption: A typical workflow for assessing cell viability after compound treatment.

Apoptosis Assays

Objective: To determine if the compound induces apoptosis in cancer cells.

Methodology: Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

-

Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. PI is a fluorescent nuclear stain that is excluded by live cells but can enter and stain the nucleus of late apoptotic or necrotic cells.

-

Procedure:

-

Treat cells with the test compound at its IC50 concentration for 24-48 hours.

-

Harvest the cells, including any floating cells in the media.

-

Wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI to the cell suspension.

-

Incubate in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI-: Live cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic/necrotic cells

-

Annexin V- / PI+: Necrotic cells

An increase in the population of Annexin V-positive cells upon treatment with the compound would indicate the induction of apoptosis.

Concluding Remarks and Future Directions

The available evidence from related phthalazinone derivatives strongly suggests that 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid is a promising candidate for further investigation as a therapeutic agent, particularly in the context of oncology. Its putative mechanism of action likely involves the inhibition of key signaling kinases such as c-Met and VEGFR2, leading to decreased cell proliferation and the induction of apoptosis.

The experimental protocols outlined in this guide provide a clear path forward for validating these hypotheses and elucidating the precise molecular interactions of this compound. Future research should also focus on in vivo efficacy studies in relevant animal models and comprehensive pharmacokinetic and toxicological profiling to assess its drug-like properties. A deeper understanding of the structure-activity relationship within this class of compounds will undoubtedly pave the way for the rational design of next-generation phthalazinone-based therapeutics.

References

-

RSC Publishing. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24). Available from: [Link].

-

National Institutes of Health. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024-04-24). Available from: [Link].

-

PubMed. Mechanism of action of phthalazinone derivatives against rabies virus. Available from: [Link].

-

PharmaInfo. A Concise Review on Phthlazine Derivatives and its Biological Activities. Available from: [Link].

-

Biointerface Research in Applied Chemistry. Review on Synthetic Strategies for 1,3,4-Thiadiazines and its Biological Activity. (2024-02-04). Available from: [Link].

-

National Institutes of Health. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors. (2022-06-27). Available from: [Link].

-

National Institutes of Health. Synthesis of phthalazine-based derivatives as selective anti-breast cancer agents through EGFR-mediated apoptosis: in vitro and in silico studies. (2023-07-27). Available from: [Link].

-

PubChem. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | C9H6N2O3 | CID 776855. Available from: [Link].

-

ResearchGate. Study on the Pharmacological Mechanism of Phthalazinone Derivatives as Potential Drugs for Alzheimer's Disease Treatment by Ne. Available from: [Link].

-

PubMed. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance. Available from: [Link].

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 2. 4-Oxo-3,4-dihydrophthalazine-1-carboxylic acid | 3260-44-4 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of N-(4-(2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)phenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxamide derivatives as novel P-glycoprotein inhibitors reversing multidrug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Phthalazinedione-Based Derivatives with Promising Cytotoxic, Anti-bacterial, and Molecular Docking Studies as VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid Interactions

An In-Depth Technical Guide

Authored For: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This guide provides a comprehensive, technically detailed framework for the in silico investigation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid. Moving beyond rote protocol, this document is structured to deliver actionable insights into the causal logic behind key computational choices in modern drug discovery. We will dissect the methodologies of ligand and protein preparation, molecular docking, molecular dynamics (MD) simulations, and binding free energy calculations. Each section is grounded in authoritative scientific principles and is designed to create a self-validating workflow, ensuring that the generated hypotheses are robust, reproducible, and primed for experimental validation.

Strategic Imperative: Why Model 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic Acid?

The phthalazine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid, as a specific analogue, presents a unique chemical architecture whose interactions with biological macromolecules are not yet fully characterized. In silico modeling offers a first-line, resource-efficient strategy to:

-

Hypothesize Biological Targets: Identify potential protein partners through reverse docking or similarity analysis.

-

Elucidate Binding Modes: Predict the specific orientation and conformation of the compound within a protein's binding site.

-

Quantify Interaction Strength: Estimate the binding affinity to rank potential targets or modified ligands.

-

Guide Lead Optimization: Inform the rational design of derivatives with improved potency and selectivity.

This guide will provide the technical means to address these strategic imperatives with scientific rigor.

Foundational Stage: Meticulous System Preparation

The fidelity of any in silico model is contingent upon the accuracy of the initial structures. Garbage in, garbage out is the immutable law of computational science. This phase is arguably the most critical for the entire modeling cascade.

Ligand Preparation: Defining the Small Molecule

The representation of 3-Ethyl-4-oxo-3,4-dihydro-phthalazine-1-carboxylic acid must be chemically precise to yield biologically relevant results.

Step-by-Step Ligand Preparation Protocol:

-

Acquire 2D Structure: Obtain the 2D chemical structure, typically as a SMILES string or from a chemical database like PubChem.

-

Generate 3D Conformation: Convert the 2D representation into a three-dimensional structure using a tool like Open Babel or the graphical interface of a molecular modeling suite.

-

Energy Minimization: This is a crucial step to resolve any atomic clashes and to find a low-energy, stable conformation. A molecular mechanics force field, such as MMFF94, is typically employed. The rationale here is to ensure the starting ligand conformation is physically plausible.

-

Determine Protonation State: The carboxylic acid moiety is ionizable. At a physiological pH of 7.4, it is expected to be deprotonated (carboxylate). This must be correctly represented as it governs the ligand's ability to form salt bridges and hydrogen bonds. Tools like PROPKA or MarvinSketch can provide pKa predictions to confirm this.

-

Assign Partial Charges: The distribution of electron density across the molecule dictates its electrostatic interaction potential. A charge model (e.g., Gasteiger or AM1-BCC) must be applied to assign partial charges to each atom.

Target Protein Preparation: Curating the Macromolecule

The protein target's structure, typically sourced from the Protein Data Bank (PDB), is an experimental model and requires careful preparation.

Step-by-Step Protein Preparation Protocol:

-

Structure Selection and Retrieval: Choose a high-resolution X-ray crystal structure (ideally < 2.5 Å resolution) from the PDB. The presence of a co-crystallized ligand is highly advantageous as it validates the binding site's location and conformation.

-